molecular formula C23H30N2O3S B2823029 2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide CAS No. 2415504-47-9

2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2823029
CAS No.: 2415504-47-9
M. Wt: 414.56
InChI Key: FZHPFVZGSWAOFL-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is a synthetic organic compound with the molecular formula C23H30N2O3S . This compound is characterized by its complex structure, which includes a naphthalene core, an ethoxy group, and a thiomorpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent functional group modifications.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, typically using an alkyl halide and a base.

    Formation of the Thiomorpholine Moiety: The thiomorpholine moiety is synthesized through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.

    Coupling Reactions: The final step involves coupling the synthesized fragments using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including solvent and temperature variations.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-N-[(4-morpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide: Similar structure but with a morpholine moiety instead of thiomorpholine.

    2-Ethoxy-N-[(4-piperidin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide: Contains a piperidine moiety instead of thiomorpholine.

Uniqueness

2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

2-ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-2-28-20-8-7-18-5-3-4-6-19(18)21(20)22(26)24-17-23(9-13-27-14-10-23)25-11-15-29-16-12-25/h3-8H,2,9-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHPFVZGSWAOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CCOCC3)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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